Danicamtiv's Mechanism of Action in Cardiac Myocytes: A Technical Guide
Danicamtiv's Mechanism of Action in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] It represents a new class of therapeutic agents known as myotropes, which directly target the sarcomere to enhance cardiac contractility.[3][4] Unlike traditional inotropic agents that modulate intracellular calcium levels, Danicamtiv's mechanism of action is independent of calcium transients, potentially offering a more favorable safety profile by avoiding adverse effects such as arrhythmias and increased myocardial oxygen demand. This technical guide provides an in-depth overview of the core mechanism of action of Danicamtiv in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
Danicamtiv enhances cardiac muscle contractility through a dual mechanism:
-
Increased Myosin Recruitment: Danicamtiv promotes a structural shift in the thick filament, favoring the "ON" or disordered relaxed state, where myosin heads are positioned closer to the actin thin filaments. This increases the number of myosin heads available to bind to actin and contribute to force generation, particularly at submaximal calcium concentrations.
-
Altered Cross-Bridge Cycling Kinetics: The binding of Danicamtiv to cardiac myosin allosterically modulates the cross-bridge cycle. Specifically, it slows the rate of ADP release from the actomyosin complex. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge, leading to a sustained contraction.
This combined action results in increased force production and enhanced calcium sensitivity of the myofilaments without altering the intracellular calcium concentration.
Quantitative Data Summary
The following tables summarize the key quantitative effects of Danicamtiv observed in various preclinical and clinical studies.
Table 1: In Vitro Effects on Myofibril and Muscle Fiber Mechanics
| Parameter | Species/Model | Danicamtiv Concentration | Effect | Reference |
| Force Generation | Porcine Myofibrils | 1 µM | Increased force at maximal (pCa=4) and submaximal (pCa=5.8) calcium | |
| Human Myocardium | 2 µM | ~77.2% increase in relative force at pCa 6.1 | ||
| Calcium Sensitivity (pCa₅₀) | Porcine Myofibrils | 1 µM | Increased | |
| Human Myocardium | 2 µM | No significant change | ||
| ATPase Activity | LV and LA Myofibrils | Not specified | Increased | |
| Purified Human S1 Myosin | Not specified | Increased maximal steady-state ATPase rate (~1.2-fold) | ||
| Rate of Myofibril Relaxation (kREL(fast)) | Porcine Myofibrils | 1 µM | Decreased (10.64 ± 0.20 s⁻¹ vs. 6.34 ± 0.22 s⁻¹) | |
| Cross-Bridge Detachment Rate (krel) | Porcine Cardiac Muscle | 1 µM | Decreased at [MgATP] >0.5 mmol/L | |
| ADP Release Rate (k-ADP) | Porcine Cardiac Muscle | 1 µM | Decreased | |
| ATP Binding Rate (k+ATP) | Porcine Cardiac Muscle | 1 µM | Increased |
Table 2: In Vivo Effects in Animal Models
| Parameter | Animal Model | Danicamtiv Dose | Effect | Reference |
| Left Ventricular Stroke Volume | Dogs with Heart Failure | Not specified | +10.6 mL | |
| Left Atrial Emptying Fraction | Dogs with Heart Failure | Not specified | +10.7% | |
| Left Ventricular Ejection Fraction | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 79.76 ± 1.24% to 89.36 ± 0.99%) | |
| Fractional Shortening | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 50.58 ± 1.30% to 63.57 ± 1.47%) | |
| Stroke Volume | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 243.89 ± 10.07 µL to 290.56 ± 20.26 µL) | |
| Cardiac Output | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 61.40 ± 2.99 mL/min to 72.45 ± 5.04 mL/min) | |
| Systolic Ejection Time | Anesthetized Rats | 2 mg/kg (IV) | Prolonged |
Table 3: Clinical Effects in Patients with HFrEF (Phase 2a Trial)
| Parameter | Patient Population | Danicamtiv Dose/Concentration | Effect (vs. Placebo) | Reference |
| Stroke Volume | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to +7.8 mL | |
| Global Longitudinal Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -1.0% (improvement) | |
| Global Circumferential Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -3.3% (improvement) | |
| Left Atrial Minimal Volume Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -2.4 mL/m² | |
| Left Atrial Function Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to 6.1 | |
| Systolic Ejection Time | Stable HFrEF | High drug concentrations | Increased by a placebo-corrected 48 ms from a baseline of 286 ms |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Danicamtiv at the molecular level and its impact on the cardiac muscle contraction cycle.
Caption: Molecular mechanism of Danicamtiv action on cardiac myosin.
Caption: Physiological cascade of Danicamtiv's effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Force-pCa Measurements in Skinned Myocardial Fibers
This protocol is used to determine the effect of Danicamtiv on the force-generating capacity and calcium sensitivity of the myofilaments.
-
Sample Preparation:
-
Ventricular myocardial tissue is obtained and dissected into small muscle fiber bundles.
-
The bundles are chemically "skinned" (membranes permeabilized) using a solution containing a detergent (e.g., Triton X-100) to allow for direct manipulation of the intracellular environment.
-
-
Experimental Setup:
-
A single skinned fiber is mounted between a force transducer and a length controller.
-
The fiber is bathed in a series of "relaxing" (low calcium) and "activating" (high calcium) solutions with varying free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration).
-
-
Data Acquisition:
-
The fiber is exposed to solutions with progressively increasing calcium concentrations.
-
The steady-state isometric force generated at each pCa is recorded.
-
The experiment is repeated after incubating the fiber with a solution containing Danicamtiv.
-
-
Data Analysis:
-
Force-pCa curves are generated by plotting the normalized force as a function of pCa.
-
The data are fitted to the Hill equation to determine the maximal calcium-activated force (Fmax), the pCa required for half-maximal activation (pCa₅₀, an index of calcium sensitivity), and the Hill coefficient (nH, an index of cooperativity).
-
Caption: Experimental workflow for Force-pCa measurements.
X-ray Diffraction of Permeabilized Cardiac Tissue
This technique is employed to investigate the structural changes in the myofilament lattice, particularly the positioning of myosin heads, induced by Danicamtiv.
-
Sample Preparation:
-
Permeabilized porcine cardiac tissue strips are prepared as described above.
-
-
Experimental Setup:
-
The tissue is mounted in a chamber that allows for the passage of an X-ray beam.
-
The chamber is filled with either a relaxing solution or an activating solution, with or without Danicamtiv.
-
-
Data Acquisition:
-
A collimated X-ray beam is passed through the muscle sample.
-
The diffraction pattern produced by the ordered arrangement of myofilaments is captured by a detector.
-
Key reflections, such as the equatorial reflections (I1,0 and I1,1) and the myosin-based meridional reflections, are analyzed.
-
-
Data Analysis:
-
The ratio of the equatorial reflections (I1,1/I1,0) is used to infer the proximity of the myosin heads to the thin filaments. An increase in this ratio suggests that the myosin heads have moved closer to actin.
-
Changes in the lattice spacing are calculated from the position of the reflections.
-
In Vitro Motility Assay
This assay assesses the direct effect of Danicamtiv on the velocity of actin filament movement driven by myosin motors.
-
Sample Preparation:
-
A flow cell is created by coating a glass slide with nitrocellulose.
-
Cardiac myosin is introduced into the flow cell and allowed to adhere to the surface.
-
Unbound myosin is washed out.
-
-
Data Acquisition:
-
Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP and a motility buffer, with or without Danicamtiv.
-
The movement of the actin filaments is observed and recorded using fluorescence microscopy.
-
-
Data Analysis:
-
The velocity of individual actin filaments is tracked and quantified using specialized software.
-
The average motility speed in the presence of Danicamtiv is compared to the control condition.
-
Conclusion
Danicamtiv is a cardiac myosin activator that enhances myocardial contractility through a distinct, calcium-independent mechanism. By increasing the number of available myosin heads and prolonging their force-producing state, Danicamtiv directly augments sarcomere function. This leads to improvements in systolic function, as demonstrated by extensive preclinical and clinical data. The detailed mechanistic understanding of Danicamtiv, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development as a potential therapy for patients with HFrEF. Further research will continue to elucidate the long-term effects and full therapeutic potential of this novel myotrope.
References
- 1. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of Danicamtiv Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]
- 4. Danicamtiv increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
